molecular formula C20H40O2 B1209069 Tert-butyl hexadecanoate

Tert-butyl hexadecanoate

Cat. No.: B1209069
M. Wt: 312.5 g/mol
InChI Key: QESUPNPIYGFLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ester Chemistry within Organic and Materials Science

Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.orgebsco.com Their general formula is RCOOR', where R and R' represent hydrocarbon groups. reagent.co.uk This structure imparts distinct properties, making them integral to both organic chemistry and materials science. reagent.co.uknumberanalytics.com In nature, esters contribute to the fragrances and flavors of fruits and flowers. numberanalytics.com Industrially, they are utilized as solvents, plasticizers, and in the production of polymers, fragrances, and pharmaceuticals. wikipedia.orgreagent.co.uknumberanalytics.com

The versatility of esters stems from their functional group, a carbonyl (C=O) bonded to an oxygen atom, which in turn is bonded to another carbon-containing group. reagent.co.uk This arrangement influences physical properties like boiling points and solubility. reagent.co.uk Smaller esters tend to be volatile with pleasant smells, while larger ones are used in industrial applications such as lubricants. reagent.co.uk The formation of esters, known as esterification, and their breakdown through hydrolysis are key reactions in organic synthesis. ebsco.comreagent.co.uk Polyesters, polymers linked by ester moieties, are significant plastics with widespread applications. wikipedia.org

Rationale for Focused Investigation on Tert-butyl Hexadecanoate (B85987) Analogues

The investigation into tert-butyl hexadecanoate and its analogues is driven by the unique properties conferred by the bulky tert-butyl group. This structural feature creates steric hindrance, which significantly influences the molecule's reactivity and stability. nih.gov The tert-butyl group can slow or inhibit reactions at adjacent sites, a property that is valuable in various chemical syntheses. nih.gov

In medicinal chemistry, the introduction of a tert-butyl group can enhance the biological activity of a compound by increasing its solubility in organic solvents and by protecting functional groups. nih.govmdpi.com For example, sterically hindered esters have been synthesized as prodrugs to improve oral bioavailability by resisting enzymatic degradation in the intestines. tennessee.edu

Furthermore, the study of tert-butyl esters of fatty acids, such as this compound, is relevant to the development of various commercial products. These esters find applications as conditioning agents, emollients, and fragrances in cosmetics and personal care products, as well as solvents and lubricants in industrial settings. medchemexpress.com The thermal properties of fatty acid esters are also of interest, with some, like n-butyl palmitate, being investigated as phase change materials for thermal energy storage. researchgate.net

Historical Development of Research on Hindered Esters

The study of sterically hindered esters has a long history in organic chemistry, primarily centered on their resistance to hydrolysis. The alkaline hydrolysis of esters, or saponification, is a widely studied reaction, but hindered esters present a unique challenge due to the difficulty of nucleophilic attack at the sterically crowded carbonyl carbon. arkat-usa.orgresearchgate.net

Early research focused on understanding the mechanisms of hydrolysis for these compounds. It was discovered that under certain conditions, highly hindered esters could undergo hydrolysis through an unusual bimolecular mechanism involving alkyl-oxygen fission (BAL2) rather than the typical acyl-oxygen fission. cdnsciencepub.com This finding was significant as it expanded the known mechanistic pathways for ester hydrolysis.

Over the years, various methods have been developed to overcome the low reactivity of hindered esters. These include the use of strong reducing agents, Lewis acids, and various reagents that promote alkyl-oxygen cleavage. tandfonline.com More recent advancements have focused on developing milder and more efficient hydrolysis methods, such as using "anhydrous hydroxide" reagents or performing the reaction in non-aqueous solvents to enhance the reactivity of the hydroxide (B78521) anion. arkat-usa.orgresearchgate.netscite.ai These developments have made the cleavage of hindered esters more practical for synthetic applications, including the deprotection of sensitive compounds. arkat-usa.org

Current Research Landscapes and Unexplored Avenues for this compound

Current research on this compound and its analogues is exploring a range of applications. In the field of "green chemistry," novel and efficient methods for the synthesis of tert-butyl esters are being developed, such as using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent- and base-free conditions. rsc.org The synthesis of tert-butyl esters of fatty acids using ultrasound-assisted methods is also being investigated as a rapid and environmentally friendly approach. researchgate.net

In materials science, fatty acid esters like butyl palmitate are being explored as phase change materials for low-temperature thermal energy storage applications in various industries, including food and pharmaceuticals. researchgate.net In the field of biotechnology, tert-butyl esters are being synthesized as prodrugs to improve the delivery and efficacy of pharmaceuticals. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their potential in cancer therapy. nih.gov

Unexplored avenues for this compound research could include its potential as a biofuel or a component of biodegradable lubricants. Its specific physical and chemical properties may also lend themselves to applications in advanced materials, such as in the formulation of novel polymers or as a component in self-assembling molecular systems. Further investigation into its biological activities could also reveal new applications in agriculture or medicine. For example, butyl hexadecanoate has been identified as a secondary metabolite in some plants and has been investigated as an insect attractant. google.com

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₄₀O₂ ontosight.ai
Molecular Weight 312.53 g/mol ontosight.ai
CAS Number 31158-91-5 ontosight.ai
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Properties

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

tert-butyl hexadecanoate

InChI

InChI=1S/C20H40O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)22-20(2,3)4/h5-18H2,1-4H3

InChI Key

QESUPNPIYGFLCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

Ii. Synthetic Methodologies and Process Optimization for Tert Butyl Hexadecanoate

Classical Esterification Routes and Mechanistic Studies

Traditional chemical synthesis relies on the direct reaction of hexadecanoic acid (palmitic acid) and tert-butanol (B103910), often facilitated by a catalyst and conditions designed to drive the reaction equilibrium toward the product.

The most common method for producing tert-butyl hexadecanoate (B85987) is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Fischer esterification is a reversible reaction. To achieve high conversion rates, the water produced as a byproduct must be removed from the reaction mixture to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. usm.my This can be accomplished through several techniques.

One common laboratory method is the use of a Dean-Stark apparatus, which continuously removes water via azeotropic distillation with a solvent like toluene. masterorganicchemistry.com Alternatively, chemical dehydrating agents can be incorporated into the reaction medium. Molecular sieves are a prominent example, effectively trapping water molecules as they are formed. mdpi.com In one study on the synthesis of ascorbyl palmitate, the addition of 3A molecular sieves was used to remove water from the reaction medium, driving the synthesis forward. mdpi.com This principle is directly applicable to the synthesis of tert-butyl hexadecanoate to maximize product yield.

The choice of catalyst is critical in the esterification of hexadecanoic acid with tert-butanol. While traditional homogeneous mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective, they present challenges related to corrosivity, product separation, and catalyst recycling. masterorganicchemistry.comuco.es This has led to the investigation of various alternative and heterogeneous catalyst systems.

Solid acid catalysts offer significant advantages, including ease of separation from the reaction product and potential for reuse. usm.my Zeolites, with their well-defined pore structures and tunable acidity, are attractive heterogeneous catalysts for esterification reactions. uco.es Their shape-selective properties can also influence the reaction. uco.es Macroporous ion-exchange resins have also been successfully employed as catalysts in the esterification of palmitic acid, allowing for continuous operation in column reactors and simple catalyst removal. usm.my More recently, novel catalyst systems, such as iron-salen complexes, have been developed for the transesterification of methyl esters with tert-butyl alcohol, a reaction that is otherwise difficult to achieve, yielding the desired tert-butyl ester in high yields. google.comgoogle.com

Table 1: Comparative Evaluation of Catalyst Systems for Tert-butyl Ester Synthesis
Catalyst TypeSpecific ExampleTypical Reaction ConditionsAdvantagesDisadvantages/Challenges
Homogeneous Mineral AcidSulfuric Acid (H₂SO₄)Heating under reflux or ultrasound irradiation. biointerfaceresearch.comLow cost, high catalytic activity. psu.eduCorrosive, difficult to separate from product, environmental concerns. uco.es
Heterogeneous Solid AcidZeolites (e.g., ZSM-5)Elevated temperatures in batch or flow reactors. uco.esEasily separable, reusable, potentially shape-selective. uco.esMay have lower activity than homogeneous catalysts, potential for pore blockage.
Heterogeneous Solid AcidMacroporous Ion-Exchange ResinBatch or continuous column reactors. usm.myHigh surface area, easy separation, suitable for continuous processes. usm.myLimited thermal stability compared to inorganic solids.
Organometallic ComplexIron-Salen ComplexUsed in transesterification with tert-butanol. google.comgoogle.comHigh yield for difficult transesterifications, potential for enantioselectivity. google.comgoogle.comHigher catalyst cost, potential for metal leaching.

Biocatalytic Synthesis and Enzymatic Approaches

Biocatalytic methods, primarily using lipases, have emerged as a green and highly selective alternative to classical chemical synthesis. These enzymatic processes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. mdpi.comucp.pt This capability is widely exploited for the synthesis of specialty esters, including fatty acid esters. The synthesis of this compound can be achieved by the direct esterification of palmitic acid and tert-butanol catalyzed by a lipase (B570770).

The reaction mechanism for lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi mechanism. ucp.ptscielo.org.co In this model, the enzyme first reacts with the acyl donor (palmitic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the acyl acceptor (tert-butanol) to form the ester product (this compound) and regenerate the free enzyme. scielo.org.co

Several lipases have been shown to be effective for ester synthesis. Candida antarctica lipase B (often available commercially as Novozym 435) is one of the most widely used and efficient biocatalysts for esterification due to its broad substrate specificity and high stability. mdpi.comajol.info Studies on the synthesis of ascorbyl palmitate have demonstrated that tert-butanol is an effective solvent system for lipase-catalyzed reactions, achieving high conversion rates. ajol.infonih.gov Research into the synthesis of various butyl esters has shown that reaction parameters such as temperature, substrate molar ratio, and enzyme concentration are critical for optimizing yield. nih.gov

Table 2: Research Findings on Lipase-Mediated Synthesis of Palmitate and Butyl Esters
Lipase Source/NameReaction TypeAcyl Donor & AcceptorSolventKey ResultReference
Novozym 435 (Candida antarctica)EsterificationL-Ascorbic acid, Palmitic acidtert-ButanolOptimized process achieved a 90% conversion in 6 hours. nih.gov
Novozym 435 (Candida antarctica)EsterificationMethyl Palmitate, L-Ascorbic acidtert-ButanolYield of ascorbyl palmitate reached 78.2% under optimized conditions. ajol.info
Rhizopus oryzaeEsterificationPalmitic acid, Propanoltert-Butyl methyl ether (MTBE)Kinetics followed a Ping-Pong Bi-Bi mechanism. scielo.org.co
Marinobacter litoralis SW-45EsterificationCrude Palm Oil FFAs, ButanolHeptane / Solvent-freeMaximum ester conversion of 69.1% was achieved. nih.gov
Pseudomonas fluorescensTransesterificationPalm Oil, EthanolSolvent-freeAchieved ~98% conversion to ethyl esters in under 24 hours. acs.org

While free enzymes can be used, their recovery from the reaction mixture is often difficult and costly. Immobilized enzyme technology addresses this limitation by confining the enzyme to a solid support material. This approach offers several significant advantages:

Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by temperature, pH, and organic solvents, leading to a longer operational lifespan. semanticscholar.org

Easy Separation: The catalyst can be easily removed from the product stream by simple filtration or centrifugation. usm.my

Continuous Processing: Immobilized enzymes are well-suited for use in continuous packed-bed reactors (PBRs), allowing for more efficient industrial-scale production. nih.govresearchgate.net

Various materials have been used as supports for lipase immobilization, including acrylic polymers, silica, alginate, and chitin (B13524). acs.orgsemanticscholar.orgsci-hub.se For example, Candida rugosa lipase immobilized on activated chitin demonstrated higher thermal stability than the free enzyme and was effectively reused for the synthesis of butyl esters. semanticscholar.org Similarly, Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) is a commercially successful biocatalyst used in a wide range of ester syntheses. mdpi.com In one study, an immobilized FAE (feruloyl esterase) was stable and active for over nine production cycles, each lasting 24 hours. europa.eu The development of continuous processes using packed-bed reactors with immobilized lipases has shown high space-time yields for the production of fatty acid esters, highlighting the industrial potential of this technology. nih.gov

Table 3: Examples of Immobilized Enzyme Technology in Ester Synthesis
EnzymeSupport MaterialImmobilization MethodApplicationReported AdvantagesReference
Candida rugosa LipasePVA-Alginate-SulfateEntrapmentBiodiesel production from POMEBeads used to obtain high yields of methyl esters (PAME and OAME). sci-hub.se
Candida rugosa LipaseActivated ChitinCovalent AttachmentSynthesis of butyl estersHigher thermal stability than free lipase; effective reusability. semanticscholar.org
Lipases from various sourcesSilica-PVA CompositeAdsorption/Covalent LinkageBiodiesel (ethyl esters) from palm oilImmobilized lipase was more active and stable than the free form. acs.org
Candida antarctica Lipase BMacroporous Acrylic Resin (Lewatit VP OC 1600)AdsorptionSynthesis of Ascorbyl PalmitateHigh reusability; used in a continuous packed-bed reactor. nih.gov
Feruloyl Esterases (FAEs)Acrylic Polymer BeadsHydrophobic Interactions / Covalent AttachmentSynthesis of target estersGood enzyme loading; stable and active for over nine 24h cycles. europa.eu

Kinetic Characterization of Biocatalyzed Reactions

The enzymatic synthesis of esters, including this compound, is a focal point of kinetic studies to understand reaction mechanisms and optimize production. While specific kinetic data for the biocatalyzed synthesis of this compound is not extensively detailed in publicly available literature, the principles can be inferred from studies on similar esters, such as those involving palmitic acid and various alcohols catalyzed by lipases.

Kinetic models for lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. In this model, the enzyme (lipase) first binds with the acyl donor (palmitic acid), releasing a water molecule and forming an acyl-enzyme intermediate. Subsequently, this intermediate reacts with the alcohol (tert-butanol) to produce the ester (this compound) and regenerate the free enzyme.

Studies on the esterification of palmitic acid with other alcohols, like 1-propanol, using resting cells of Rhizopus oryzae as the biocatalyst, have been conducted to determine key kinetic parameters. scielo.org.co These investigations analyze the influence of operational variables such as temperature, water content, pH, and substrate molar ratios on the initial reaction rates. scielo.org.co For instance, the initial reaction rate tends to increase with temperature up to an optimal point (around 50°C), after which enzyme deactivation causes a sharp decline. scielo.org.co Such kinetic models and parameter determinations are crucial for designing efficient bioreactors and scaling up the biocatalytic production of this compound.

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for processes that reduce or eliminate the use and generation of hazardous substances. scispace.comresearchgate.net This involves developing cleaner protocols, using renewable resources, and employing energy-efficient techniques.

A significant advancement in the green synthesis of esters is the development of solvent-free reaction systems. researchgate.net In these protocols, the reactants themselves serve as the reaction medium, which can lead to higher productivity, enhanced selectivity, and simpler purification processes. researchgate.netresearchgate.net For the synthesis of this compound, using an excess of tert-butanol can create a reduced-solvent environment, as tert-butanol itself is one of the reactants. mdpi.comajol.info

The use of immobilized lipases is particularly effective in solvent-free systems. Immobilization enhances enzyme stability and allows for easy separation and reuse of the biocatalyst. researchgate.net However, a challenge in solvent-free esterification is the potential for product inhibition or the formation of a water layer on the enzyme, which can be mitigated by techniques like ultrasound irradiation. researchgate.net Research on the synthesis of other fatty acid esters, such as n-butyl palmitate, in solvent-free systems provides a strong basis for the application of these methods to this compound production. dntb.gov.ua

To enhance reaction rates and improve energy efficiency, microwave and ultrasound technologies are employed as alternatives to conventional heating. These methods can significantly shorten reaction times and often lead to higher product yields.

Ultrasound-assisted synthesis has been shown to be a rapid and efficient "green" method for producing tert-butyl esters of fatty acids. biointerfaceresearch.comresearchgate.net The application of ultrasonic irradiation intensifies the esterification process through cavitation, which promotes mixing and mass transfer. biointerfaceresearch.commdpi.com This allows the reaction to be carried out at room temperature, drastically reducing energy consumption compared to conventional heating methods that require temperatures of 67-70°C. biointerfaceresearch.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Tert-butyl Palmitate biointerfaceresearch.com

Parameter Conventional Method Ultrasound-Assisted Method
Reaction Time 2 hours 15 minutes
Temperature 67-70°C Room Temperature

| Yield Increase | Baseline | 2-10% higher |

This interactive table summarizes the advantages of using ultrasound in the synthesis of tert-butyl palmitate.

Microwave-assisted synthesis is another effective process intensification tool. nih.govresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of lipase-catalyzed reactions. nih.gov Studies on the microwave-mediated synthesis of n-butyl palmitate have shown that high conversion rates can be achieved in significantly shorter times compared to conventional heating. nih.gov However, a critical parameter is the microwave power and resulting temperature, as excessive heat (e.g., above 60°C) can lead to the denaturation of the lipase enzyme, thereby reducing its catalytic activity. nih.gov

The production of this compound can be made more sustainable by utilizing renewable feedstocks for both of its constituent parts. researchgate.net The hexadecanoate (palmitate) moiety is readily available from renewable biological sources such as plant oils (e.g., palm oil) and animal fats (e.g., beef tallow, poultry fat). researchgate.netmdpi.comnih.gov These fats and oils are primarily composed of triglycerides, which can be hydrolyzed to yield free fatty acids, including palmitic acid.

The tert-butyl group can be derived from bio-isobutylene, which is produced through the fermentation of renewable sugars. mdpi.com This bio-based isobutylene (B52900) can then be hydrated to form tert-butanol. The synthesis of fully renewable ethyl tert-butyl ether (ETBE) from bio-ethanol and fermentative-produced isobutylene has already been demonstrated, showcasing the viability of producing the tert-butyl alcohol component from non-fossil sources. mdpi.com By combining palmitic acid from biological oils or fats with tert-butanol derived from biomass, a completely renewable pathway for the synthesis of this compound is achievable. mdpi.comacs.org

Advanced Synthetic Strategies

Transesterification represents a key alternative pathway for the synthesis of this compound. This method involves reacting a different ester of palmitic acid, commonly methyl palmitate, with tert-butanol in the presence of a catalyst. This approach can be advantageous, particularly when the starting ester is readily available or when seeking to avoid the production of water as a byproduct, which occurs in direct esterification.

Advanced catalytic systems have been developed to facilitate the transesterification of sterically hindered alcohols like tert-butanol. For example, iron-salen complexes have been patented as effective catalysts for the transesterification reaction between a starting ester and tert-butyl alcohol. google.comgoogle.com This catalytic method is notable for its ability to produce tert-butyl esters, which are often challenging to synthesize via traditional catalytic transesterification reactions. google.com The reaction can be performed in the presence or absence of a solvent, offering flexibility and alignment with green chemistry principles. google.com This pathway demonstrates a sophisticated chemical strategy for the derivatization of fatty acid esters to produce valuable compounds like this compound.

Table of Mentioned Compounds

Compound Name
This compound
Palmitic acid
Tert-butanol
Methyl palmitate
Isobutylene
Ethyl tert-butyl ether (ETBE)
n-Butyl palmitate
Ascorbyl palmitate
1-propanol
Water
Diethyl ether
Benzene
Carbon tetrachloride
Chloroform
Dichloromethane
Hexane
Acetone
Acetonitrile (B52724)

Chemo-Enzymatic Hybrid Syntheses

The synthesis of this compound through chemo-enzymatic hybrid methodologies represents a sophisticated approach that leverages the selectivity of biocatalysts with the efficiency of chemical processes. This integrated strategy aims to overcome the limitations of purely chemical or enzymatic routes, such as harsh reaction conditions or low reaction rates, to achieve higher yields and a more sustainable synthesis. nih.gov

Chemo-enzymatic cascades can be designed as sequential or integrated processes. In a sequential approach, a chemical step may be used to prepare a substrate for a subsequent enzymatic reaction, or vice-versa. An integrated hybrid catalysis approach seeks to perform both chemical and enzymatic transformations in a single pot, which can improve process efficiency by minimizing separation steps. mdpi.com

The primary enzymatic route for the synthesis of fatty acid esters like this compound is lipase-catalyzed esterification or transesterification. Lipases, such as those from Candida antarctica (often immobilized, e.g., Novozym 435), are widely employed due to their stability in organic solvents and their ability to catalyze reactions with a broad range of substrates. mdpi.comnih.gov

A key challenge in the synthesis of tert-butyl esters is the steric hindrance of the tert-butyl group. Chemo-enzymatic strategies can address this by employing chemical methods to activate the carboxylic acid or by using enzymes that can accommodate bulky alcohols. For instance, a chemical step could involve the conversion of palmitic acid to a more reactive acyl donor, which is then enzymatically reacted with tert-butanol.

Process optimization in these hybrid syntheses involves a multi-parameter approach, often studied using response surface methodology. Key parameters that are typically optimized include the choice of solvent, temperature, substrate molar ratio, and enzyme loading. Tertiary alcohols like tert-butanol and 2-methyl-2-butanol (B152257) are often effective solvents for lipase-catalyzed reactions involving polar substrates. mdpi.comnih.gov The use of a co-solvent system, such as dimethyl sulfoxide (B87167) (DMSO) mixed with a tertiary alcohol, can enhance the solubility of substrates. mdpi.comcsic.es

For the synthesis of related palmitate esters, research has shown that optimal conditions can significantly enhance conversion rates. For example, in the enzymatic synthesis of puerarin (B1673276) palmitate, the use of Novozym 435 with palmitic anhydride (B1165640) as the acyl donor in tetrahydrofuran (B95107) at 40°C resulted in a conversion of over 98%. mdpi.com While this is for a different ester, the principles of optimizing enzyme choice, acyl donor, solvent, and temperature are directly applicable to the synthesis of this compound.

Detailed research findings for analogous systems provide insights into the potential for optimizing this compound synthesis. The following interactive table summarizes optimization parameters from studies on the synthesis of other fatty acid esters, which can inform the design of a chemo-enzymatic process for this compound.

Interactive Data Table: Process Optimization Parameters in Fatty Acid Ester Synthesis

ProductEnzymeAcyl DonorSolvent SystemTemperature (°C)Molar Ratio (Acyl Donor:Alcohol)Conversion/YieldReference
Glucose StearateLipaseStearic AcidNot specified782.7:193% Yield researchgate.net
Puerarin PalmitateNovozym 435Palmitic AnhydrideTetrahydrofuran4015:1>98% Conversion mdpi.com
n-Butyl PalmitateFermase CALB™ 10000Palmitic AcidSolvent-free701:1~96.6% Conversion researchgate.net
Sucrose PalmitateNovozym 435Palmitic Acid2-methyl-2-butanol:DMSONot specifiedNot specifiedNot specified csic.es
Fatty Acid Butyl EstersRhizomucor miehei lipaseSunflower OilHexane-Water401:4.5 (Oil:Butanol)93% Yield acs.org

The reusability of the biocatalyst is a critical factor for the economic viability of the process. Immobilized enzymes, like Novozym 435, often exhibit good operational stability and can be recycled for multiple reaction cycles, sometimes maintaining high conversion rates for up to four or more cycles. researchgate.net The combination of different lipases can also have a synergistic effect, potentially reducing reaction times and enzyme dosage. mdpi.com

Furthermore, the integration of technologies such as ultrasound has been shown to accelerate the enzymatic synthesis of palmitate esters in solvent-free systems, leading to high conversions in significantly reduced reaction times. researchgate.netresearchgate.net This suggests that a hybrid process incorporating physical enhancement methods could be a promising avenue for the efficient synthesis of this compound.

Iii. Advanced Analytical and Spectroscopic Characterization Techniques for Tert Butyl Hexadecanoate

Chromatographic Separation and Quantification Methodologies

Chromatography is fundamental to the analysis of tert-butyl hexadecanoate (B85987), enabling its separation from impurities, isomers, and other components in a mixture. The choice of chromatographic technique depends on the analytical objective, such as purity assessment, quantification, or isomeric resolution.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and thermally stable compounds like tert-butyl hexadecanoate. It is highly effective for determining the purity of a sample and for quantitative measurements.

For purity assessment, a high-resolution capillary column, typically with a non-polar or mid-polar stationary phase, is used. The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through the column. Compounds are separated based on their boiling points and interaction with the stationary phase. The resulting chromatogram displays peaks corresponding to different compounds, and the area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. sbmu.ac.ir

Table 1: Typical GC-FID Parameters for Analysis of this compound

Parameter Condition
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow rate of 1.2 mL/min thepharmajournal.com
Inlet Temperature 260 °C thepharmajournal.com
Injection Mode Split (e.g., 50:1 ratio) thepharmajournal.com
Oven Program Initial 80°C, ramp at 10°C/min to 280°C, hold for 5 min ajol.info
Detector Flame Ionization Detector (FID)

| Detector Temp. | 300 °C |

This interactive table outlines typical starting conditions for the GC analysis of fatty acid esters like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for analyzing this compound in complex matrices or when the compound is not suitable for GC due to thermal lability or high boiling point, although this compound is generally GC-amenable.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating non-polar compounds like esters. whitman.edu In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being non-polar, will be strongly retained on the column and will elute later than more polar compounds. Detection is typically achieved using a UV detector (if the analyte has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Table 2: Illustrative RP-HPLC Conditions for this compound Separation

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 4 µm) researchgate.net
Mobile Phase Gradient of Acetonitrile (MeCN) and Water sielc.com
Gradient Start at 70% MeCN, increase to 100% MeCN over 15 minutes researchgate.net
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector ELSD or Mass Spectrometer (MS)

| Injection Vol. | 10 µL |

This interactive table provides a representative method for separating this compound from mixtures using HPLC.

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov SFC combines the advantages of both GC and HPLC, offering high efficiency, fast separations, and reduced consumption of organic solvents, aligning with green chemistry principles. twistingmemoirs.comselvita.com

A key application of SFC is the separation of isomers, including chiral and regio-isomers. omicsonline.org While this compound itself is not chiral, SFC would be the technique of choice to separate it from other isomeric esters (e.g., isobutyl hexadecanoate, sec-butyl hexadecanoate, or butyl isohexadecanoate) if they were present in a mixture. This separation is often achieved using specialized stationary phases. The use of CO₂ as the primary mobile phase makes SFC particularly suitable for the separation of lipophilic compounds like fatty acid esters. chromatographyonline.com

Table 3: General SFC Parameters for Isomeric Ester Resolution

Parameter Condition
Column Chiral or specialized polar-modified column
Mobile Phase Supercritical CO₂ with a co-solvent (e.g., Methanol) nih.gov
Co-solvent Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 2.0 mL/min
Column Temp. 40 °C
Back Pressure 15 MPa

| Detector | UV or Mass Spectrometer (MS) |

This interactive table shows typical conditions for SFC, a technique adept at resolving isomers of compounds like this compound.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the structural elucidation of molecules, providing information about molecular weight and elemental composition. When coupled with chromatographic techniques (GC-MS or LC-MS), it allows for the identification of individual components within a mixture.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. It involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. chemrxiv.org The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by a molecular ion peak (M⁺˙) and various fragment ion peaks.

For this compound (Molecular Weight: 312.53 g/mol ), the EI-MS spectrum is expected to show characteristic fragmentation patterns for both the ester functional group and the tert-butyl group. libretexts.org A key fragmentation is the formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. researchgate.net Another common fragmentation for esters is the McLafferty rearrangement, which, for this compound, would result in a peak at m/z 256, corresponding to the loss of isobutylene (B52900) (C₄H₈). Alpha-cleavage next to the carbonyl group can also occur.

Table 4: Predicted Key Fragments for this compound in EI-MS

m/z Ion Structure / Identity Fragmentation Pathway
312 [C₂₀H₄₀O₂]⁺˙ Molecular Ion (M⁺˙)
297 [M - CH₃]⁺ Loss of a methyl radical
257 [C₁₆H₃₃O₂]⁺ Loss of tert-butyl radical (•C(CH₃)₃)
256 [C₁₆H₃₂O₂]⁺˙ McLafferty Rearrangement (Loss of C₄H₈)

This interactive table details the expected fragmentation pattern of this compound under Electron Ionization conditions, which is critical for its structural confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile or non-volatile compounds. nih.gov It is commonly coupled with HPLC. For a neutral molecule like this compound, ionization in ESI typically occurs through the formation of adducts with cations present in the mobile phase, such as protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ adduct of this compound) is selected and then fragmented through collision-induced dissociation (CID). asianpubs.org Analyzing the resulting product ions can confirm the connectivity of the molecule. For example, the fragmentation of the [M+Na]⁺ ion would likely show a neutral loss corresponding to the tert-butoxy (B1229062) group or parts of the hexadecanoate chain, allowing for unambiguous identification.

Table 5: Expected Ions in ESI-MS and MS/MS of this compound

Mode Precursor Ion (m/z) Identity Potential MS/MS Fragment (Neutral Loss)
ESI-MS (+) 313.3 [M+H]⁺ Loss of isobutylene (56 Da)

This interactive table summarizes the ions expected to be observed in ESI-MS and the insights that can be gained from subsequent MS/MS analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, which has the molecular formula C₂₀H₄₀O₂, the theoretical exact mass of the molecular ion ([M]⁺) can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, and ¹⁶O).

This calculated exact mass is then compared to the experimentally measured mass obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, in the analysis of fatty acid derivatives, HRMS can detect characteristic fragment ions, such as the loss of a tert-butyl group ([M-57]⁺), which further supports the structural assignment. nih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₀H₄₀O₂
Calculated Monoisotopic Mass 312.30283 Da
Expected [M+H]⁺ Ion 313.31011 Da
Expected [M+Na]⁺ Ion 335.29205 Da

| Typical Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map out the entire carbon framework and the placement of protons, leading to the unequivocal identification of this compound.

The ¹H NMR spectrum of this compound provides key information about the different types of proton environments in the molecule. The spectrum is characterized by distinct signals corresponding to the terminal methyl group of the hexadecanoyl chain, the long methylene (B1212753) chain, the methylene group adjacent to the carbonyl function (α-position), and the nine equivalent protons of the tert-butyl group. nih.gov

The chemical shift (δ) of each signal is indicative of the local electronic environment. Protons closer to the electronegative oxygen atom of the ester group are deshielded and appear further downfield. The integration of each peak area is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.22 Triplet (t) 2H Methylene protons alpha to carbonyl (-CH₂ -C=O)
~ 1.59 Multiplet (m) 2H Methylene protons beta to carbonyl (-CH₂-CH₂ -C=O)
~ 1.45 Singlet (s) 9H tert-butyl protons (-O-C(CH₃ )₃)
~ 1.25 Broad Multiplet (m) 24H Methylene protons of the long alkyl chain (-(CH₂ )₁₂-)

Note: The signal for the tert-butyl protons at ~1.45 ppm often overlaps with the broad multiplet of the methylene chain protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. The chemical shifts are highly sensitive to the carbon's hybridization and its proximity to electron-withdrawing groups.

For this compound, the most downfield signal corresponds to the carbonyl carbon of the ester group. mdpi.com The quaternary carbon and the methyl carbons of the tert-butyl group give characteristic signals, as do the carbons of the long alkyl chain. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Carbon Assignment
~ 172.8 Carbonyl carbon (C =O)
~ 80.0 Quaternary carbon of tert-butyl group (-O-C (CH₃)₃)
~ 34.8 Methylene carbon alpha to carbonyl (-C H₂-C=O)
~ 31.9 Methylene carbon of the long alkyl chain
~ 29.7 - 29.1 Methylene carbons of the long alkyl chain
~ 28.5 Methyl carbons of the tert-butyl group (-O-C(C H₃)₃)
~ 25.1 Methylene carbon beta to carbonyl (-CH₂-C H₂-C=O)
~ 22.7 Methylene carbon adjacent to terminal methyl (-C H₂-CH₃)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comsdsu.edu In the spectrum of this compound, COSY would show a cross-peak between the terminal methyl protons (~0.88 ppm) and their adjacent methylene protons. Similarly, correlations would be observed all along the alkyl chain, for instance, between the α-methylene protons (~2.22 ppm) and the β-methylene protons (~1.59 ppm). The singlet of the tert-butyl group would not show any COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. pressbooks.pubresearchgate.net This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton singlet at ~1.45 ppm would correlate with the carbon signal at ~28.5 ppm, confirming the assignment of the tert-butyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. youtube.comsdsu.edu This is a powerful tool for connecting different fragments of the molecule. A key correlation in the HMBC spectrum of this compound would be between the tert-butyl protons (~1.45 ppm) and the carbonyl carbon (~172.8 ppm), which unambiguously establishes the ester linkage. Additionally, the α-methylene protons (~2.22 ppm) would show correlations to the carbonyl carbon and the β-carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close in space, irrespective of their bonding connectivity. While this compound is a flexible molecule, making stereochemical analysis less relevant, NOESY can still provide spatial information. The strong, sharp signal from the tert-butyl protons can produce observable nuclear Overhauser effects (NOEs) with nearby protons on the acyl chain, confirming the folding of the molecule in solution. nih.gov

Table 4: Key Expected 2D NMR Correlations for this compound

Experiment Correlating Protons (δ ppm) Correlating Nucleus (δ ppm) Type of Correlation Structural Information
COSY ~ 0.88 (CH₃) ~ 1.25 (CH₂) ³JHH Connectivity at the end of the alkyl chain
COSY ~ 2.22 (α-CH₂) ~ 1.59 (β-CH₂) ³JHH Connectivity near the ester group
HSQC ~ 1.45 (t-Bu H) ~ 28.5 (t-Bu C) ¹JCH Direct H-C bond in tert-butyl group
HSQC ~ 2.22 (α-CH₂) ~ 34.8 (α-C) ¹JCH Direct H-C bond alpha to carbonyl
HMBC ~ 1.45 (t-Bu H) ~ 172.8 (C=O) ³JCH Confirms ester linkage to tert-butyl group

| HMBC | ~ 2.22 (α-CH₂) | ~ 172.8 (C=O) | ²JCH | Confirms acyl chain linkage to carbonyl |

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups, making it an excellent tool for functional group identification.

The FT-IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester. The most prominent feature is the intense carbonyl (C=O) stretching band. The spectrum also clearly shows C-H stretching vibrations from the numerous sp³-hybridized carbons and C-O stretching vibrations associated with the ester linkage.

Table 5: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group Assignment
2955 - 2915 C-H Stretch Strong sp³ C-H bonds in CH₃ and CH₂ groups of the alkyl chain
2850 C-H Stretch Strong sp³ C-H bonds in CH₃ and CH₂ groups of the alkyl chain
1735 - 1745 C=O Stretch Very Strong Ester carbonyl group
1465 C-H Bend Medium CH₂ scissoring vibration
1365 C-H Bend Medium CH₃ symmetric bending (umbrella) mode, characteristic of the tert-butyl group

The presence of a very strong band around 1740 cm⁻¹ is definitive evidence for the ester carbonyl group. researchgate.net The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. vscht.czlibretexts.org The strong C-O stretching band further supports the presence of the ester functional group. mdpi.com

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its chemical structure and conformation. For this compound, Raman spectroscopy can be applied to identify characteristic functional groups, assess the conformational order of the long alkyl chain, and monitor changes in its physical state.

The Raman spectrum of this compound is expected to be dominated by features arising from both the hexadecanoyl chain and the tert-butyl ester group. Key vibrational bands can be assigned based on extensive studies of related fatty acid esters and molecules containing tert-butyl moieties. researchgate.netnih.govresearchgate.net

Key Research Findings:

Carbonyl (C=O) Stretching: A prominent band corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1730–1750 cm⁻¹. researchgate.net The exact position of this peak can be sensitive to the molecular environment and the physical state of the sample. nih.gov For instance, in related fatty acid methyl esters (FAMEs), this band appears between 1729 and 1748 cm⁻¹. qub.ac.uk

C-H Stretching: The high-frequency region of the spectrum, typically between 2800 and 3000 cm⁻¹, contains bands from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the long alkyl chain and the tert-butyl group. researchgate.net

Alkyl Chain Vibrations: The "fingerprint" region of the spectrum contains a wealth of structural information.

C-C Stretching: Bands between 1050 and 1150 cm⁻¹ are associated with the C-C skeletal stretching modes of the all-trans conformation of the acyl chain. researchgate.net The intensity and position of these bands can provide insights into the conformational order (gauche vs. trans) of the hydrocarbon chain.

CH₂ Bending/Twisting: Methylene (CH₂) scissoring vibrations typically appear around 1440-1460 cm⁻¹, while CH₂ twisting and wagging modes are found in the 1200-1300 cm⁻¹ region. researchgate.netnih.gov The ratio of certain band intensities, such as the δ(CH₂)tw/ν(C=O) ratio, has been correlated with chain length in FAMEs. qub.ac.uk

Tert-butyl Group Vibrations: The tert-butyl group contributes its own characteristic vibrations, including C-C stretching and bending modes of the C(CH₃)₃ skeleton. researchgate.net

These spectral features allow Raman spectroscopy to be used for confirming the identity of this compound, analyzing its purity, and studying molecular-level changes during processes like melting, crystallization, or conformational transitions.

Interactive Data Table: Expected Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~2800 - 3000CH₂, CH₃ Symmetric and Asymmetric Stretching researchgate.net
~1730 - 1750ν(C=O) Carbonyl Stretching of the Ester Group researchgate.net
~1440 - 1460δ(CH₂) Methylene Scissoring researchgate.net
~1250 - 1300δ(=CH) In-plane Olefinic Hydrogen Bend (if unsaturated) researchgate.net
~1050 - 1150ν(C-C) Skeletal Stretching (all-trans conformation) researchgate.net
~800 - 920ν(C-C), CH, ν(C-O) Mixture of stretches and rocks researchgate.net

Other Advanced Spectroscopic and Analytical Tools

Beyond vibrational spectroscopy, other advanced techniques can provide further insight into the structural and material properties of this compound, particularly in its solid state.

X-ray Diffraction (XRD) for Crystalline Phase Analysis (if applicable)

X-ray diffraction (XRD) is the principal technique for determining the atomic and molecular structure of a crystal. For long-chain fatty acid esters, XRD is instrumental in analyzing their solid-state packing, identifying polymorphic forms, and measuring lamellar spacing.

While specific XRD studies focused exclusively on this compound are not widely available in the reviewed literature, the applicability of the technique can be inferred from research on similar lipid systems, such as palm stearin (B3432776), which is rich in esters of palmitic acid (hexadecanoic acid). acs.org

Potential Applications and Research Insights:

Crystallinity and Polymorphism: If this compound is crystalline at room temperature or below, XRD can determine its crystal structure. Fatty acid esters are known to exhibit polymorphism, meaning they can crystallize into different stable or metastable structures depending on conditions like temperature and cooling rate. Each polymorph would produce a unique XRD pattern.

Lamellar Structure: Long-chain lipids typically pack into lamellar (layered) structures in the solid state. XRD analysis can measure the d-spacing, or the distance between these layers, providing information about the orientation and interdigitation of the molecules within the crystal lattice.

Influence of the Tert-butyl Group: The bulky tert-butyl group would significantly influence the crystal packing of the hexadecanoate chains compared to linear esters (e.g., methyl or ethyl hexadecanoate). XRD would be the definitive method to elucidate how this sterically demanding group affects the molecular arrangement, potentially leading to less dense packing or unique crystalline symmetries. Studies on the crystallization of palm stearin in the presence of various fatty acid esters have shown that the molecular shape of the ester additives strongly affects the crystallization kinetics and final structure, an effect that could be precisely characterized by XRD. acs.org

Therefore, while specific data is pending, XRD remains a highly relevant and powerful tool for any future research into the solid-state properties and material science of this compound.

Iv. Chemical Reactivity and Transformation Mechanisms of Tert Butyl Hexadecanoate

Hydrolysis Pathways and Kinetics

Hydrolysis of tert-butyl hexadecanoate (B85987) involves the cleavage of the ester bond to yield hexadecanoic acid and tert-butanol (B103910). This process can be catalyzed by acids, bases, or enzymes, with each pathway proceeding through a different mechanism and exhibiting unique kinetics.

The acid-catalyzed hydrolysis of tert-butyl esters, including tert-butyl hexadecanoate, typically proceeds via a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukucoz.com This pathway is favored due to the stability of the tertiary carbocation intermediate formed upon cleavage. bham.ac.uk

The mechanism involves the following steps:

Protonation: The ether oxygen of the ester is protonated by an acid catalyst (H⁺), making the tert-butyl group a better leaving group.

Unimolecular Cleavage: The protonated ester undergoes slow, rate-determining cleavage of the alkyl-oxygen bond, forming a stable tert-butyl carbocation and a molecule of hexadecanoic acid. researchgate.netacsgcipr.org

Carbocation Reaction: The tert-butyl carbocation rapidly reacts with water to form tert-butanol.

This AAL1 mechanism is distinct from the more common AAC2 mechanism observed for esters of primary and secondary alcohols, which involves nucleophilic attack by water on the protonated carbonyl carbon. bham.ac.uk The steric hindrance around the carbonyl group in this compound makes the AAC2 pathway less favorable. Kinetic studies on analogous tert-butyl esters, such as tert-butyl acetate, confirm the unimolecular nature of this reaction, with a volume of activation close to zero. cdnsciencepub.com

Table 1: Kinetic Parameters for Acid-Catalyzed Hydrolysis of Analogous tert-Butyl Esters.
CompoundMechanismActivation Energy (Ea)Notes
tert-Butyl AcetateAAL127.6 kcal/molHydrolysis proceeds via alkyl-oxygen fission due to the stability of the tert-butyl cation. cdnsciencepub.com
tert-Butyl Formate (B1220265)AAL1 (at higher temps)~29 kcal/molAt higher temperatures, the AAL1 mechanism contributes significantly to the overall rate.

Base-catalyzed hydrolysis, or saponification, of esters typically follows a bimolecular BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. spcmc.ac.inchemistnotes.com This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com

The reaction proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide ion (t-BuO⁻) as the leaving group.

Proton Transfer: The tert-butoxide ion, a strong base, rapidly deprotonates the newly formed hexadecanoic acid, yielding a hexadecanoate salt and tert-butanol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The reaction follows second-order kinetics, being first-order with respect to the ester and first-order with respect to the hydroxide ion. chemrxiv.org The rate is generally slower for esters with bulky substituents, such as this compound, due to steric hindrance that impedes the initial nucleophilic attack. researchgate.net Studies on various synthetic organic esters have confirmed the second-order kinetics of alkaline hydrolysis. chemrxiv.orgresearchgate.net

Table 2: General Kinetic Data for Base-Catalyzed Ester Hydrolysis.
ParameterValue/DescriptionReference
Reaction Order (Overall)Second-order chemrxiv.org
Reaction Order (Ester)First-order chemrxiv.org
Reaction Order (OH⁻)First-order chemrxiv.org
MechanismBAC2 (most common) spcmc.ac.in

Enzymatic hydrolysis offers a highly specific and mild alternative to chemical methods. Lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) are the primary enzymes responsible for catalyzing the hydrolysis of ester bonds. documentsdelivered.com While most lipases show low activity towards the sterically hindered esters of tertiary alcohols, certain enzymes have been identified that can effectively catalyze this reaction. tandfonline.com

Candida rugosa lipase (B570770) (CRL) is one of the few lipases known to exhibit catalytic activity towards tert-butyl esters. tandfonline.comnih.govnih.govnih.govdoaj.org This capability is attributed to specific structural features of its active site. d-nb.info Structural comparisons have revealed that the alcohol-binding pocket in CRL is significantly wider than in lipases that are inactive towards tertiary alcohol esters. d-nb.info Furthermore, CRL possesses a GGGX-motif in its active site, which creates a flexible loop near the oxyanion hole, providing the necessary space to accommodate the bulky tert-butyl group during the formation of the tetrahedral intermediate. d-nb.inforesearchgate.net In contrast, many other lipases have a less flexible GX-motif, which sterically clashes with the tertiary alcohol moiety. d-nb.info

Transesterification Reactions with Diverse Alcohols and Polyols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For this compound, this involves reacting it with various alcohols or polyols in the presence of a catalyst to produce new esters of hexadecanoic acid and liberate tert-butanol. This reaction is an equilibrium process, and its outcome is influenced by the choice of catalyst and reaction conditions. wikipedia.org

A wide range of catalysts can be employed for transesterification, including homogeneous acids and bases, heterogeneous catalysts, and enzymes. jbiochemtech.comnih.gov

Acid Catalysts : Strong acids like sulfuric acid and sulfonic acids are effective but can be corrosive and require longer reaction times. nih.govresearchgate.net Metal triflates, such as aluminum triflate (Al(OTf)₃), have been shown to be active catalysts for the transesterification of fatty acid esters with primary and secondary alcohols, although they are reported to be unreactive with tertiary alcohols like tert-butanol. itb.ac.id

Base Catalysts : Homogeneous bases like sodium hydroxide and potassium hydroxide are highly active but are sensitive to the presence of free fatty acids and water. jbiochemtech.com Heterogeneous base catalysts, such as calcium oxide (CaO) and magnesium oxide (MgO), offer advantages in terms of easier separation and reusability. jbiochemtech.com

Enzymatic Catalysts : Lipases are increasingly used as catalysts for transesterification due to their high specificity and mild reaction conditions. As with hydrolysis, Candida rugosa lipase can catalyze transesterification reactions involving tertiary alcohols. tandfonline.com The efficiency of such enzymatic reactions can be significantly enhanced through optimization of the reaction medium and enzyme formulation. tandfonline.com

Transesterification is a reversible reaction, and the final product distribution is determined by the thermodynamic equilibrium. wikipedia.org The position of the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., tert-butanol) from the reaction mixture. wikipedia.org

The kinetics of the reaction are influenced by several factors:

Temperature : Higher temperatures generally increase the reaction rate, but can also lead to side reactions or enzyme denaturation in biocatalytic processes. unl.edu

Catalyst Concentration : Increasing the catalyst concentration typically accelerates the reaction rate up to a certain point. mdpi.com

Molar Ratio : The molar ratio of alcohol to ester is a critical parameter that affects both the reaction rate and the equilibrium conversion. mdpi.com

Table 3: Factors Influencing Transesterification Kinetics and Equilibria.
FactorEffectReference
TemperatureIncreases reaction rate; affects equilibrium position. unl.edu
Catalyst Type/ConcentrationDetermines reaction mechanism and rate. Higher concentration generally increases the rate. mdpi.com
Reactant Molar RatioExcess alcohol shifts equilibrium towards products. mdpi.com
Product RemovalShifts equilibrium towards products (Le Chatelier's Principle). wikipedia.org

Derivatization and Functionalization Strategies

The ester linkage in this compound is a versatile handle for chemical modification, allowing for its conversion into other important functional groups. These transformations typically involve reactions at the electrophilic carbonyl carbon.

The carbonyl group of this compound can be reduced to a primary alcohol, yielding hexadecanol, a valuable long-chain fatty alcohol. This transformation is a fundamental reaction in organic synthesis. Powerful reducing agents are required to achieve this conversion.

The reaction typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Common reagents for this purpose include:

Lithium aluminum hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can also be used for ester reduction, often requiring higher temperatures or the use of activating additives.

The general pathway involves the formation of a tetrahedral intermediate which then collapses to release a tert-butoxide leaving group, followed by the reduction of the intermediate aldehyde to the primary alcohol.

This compound can undergo nucleophilic acyl substitution, where the tert-butoxide group is replaced by another nucleophile. This class of reactions is central to converting the ester into other carboxylic acid derivatives, most notably amides. masterorganicchemistry.com

Amidation: The reaction of this compound with ammonia, primary amines, or secondary amines produces the corresponding hexadecanamide. This process, known as aminolysis, involves the cleavage of the ester by an amine. youtube.com The direct reaction can be slow due to the relatively poor leaving group nature of the tert-butoxide and the steric hindrance. However, the reaction can be facilitated under certain conditions:

Catalyst-Assisted Amidation: Certain catalysts can be employed to increase the reaction rate. For instance, tert-butoxide itself has been used to assist the amidation of esters under mild conditions. organic-chemistry.org

Conversion to More Reactive Intermediates: A common strategy involves the in-situ conversion of the tert-butyl ester into a more reactive acyl derivative, such as an acid chloride. For example, reagents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst can generate an acid chloride intermediate, which then readily reacts with amines to form amides in high yields under mild conditions. organic-chemistry.org

The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com The nucleophile first attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.comkhanacademy.org Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (tert-butoxide). khanacademy.org

Reaction Mechanism Elucidation via Isotopic Labeling and Computational Approaches

Understanding the precise mechanism of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Isotopic labeling and computational chemistry are powerful tools for this purpose. ias.ac.inresearchgate.net

Isotopic Labeling: This experimental technique involves replacing an atom in a reactant with one of its isotopes to trace its path through the reaction. researchgate.net For ester reactions, oxygen-18 (¹⁸O) is commonly used. libretexts.org For example, in the hydrolysis of an ester, if the reaction is carried out in ¹⁸O-labeled water, the location of the ¹⁸O in the products (either the carboxylic acid or the alcohol) reveals which bond was broken.

Acyl-Oxygen Cleavage (B_AC2): In most nucleophilic acyl substitution reactions of esters, the nucleophile attacks the carbonyl carbon, leading to the cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group. If ¹⁸O-labeled water is used for hydrolysis, the label will be incorporated into the resulting carboxylic acid. pearson.com

Alkyl-Oxygen Cleavage (B_AL2): In some cases, particularly with tertiary esters like tert-butyl esters under certain acidic conditions, the cleavage can occur at the bond between the oxygen and the alkyl group. In this scenario, the ¹⁸O from the water would not be incorporated into the carboxylic acid.

These labeling studies provide definitive evidence for the operative reaction pathway. ias.ac.in

Computational Approaches: Theoretical chemistry provides insights that complement experimental findings. Quantum mechanical calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Calculate the energy barriers for different potential reaction pathways.

Visualize the electronic changes that occur during the reaction.

By simulating the reaction, computational studies can help rationalize why a particular mechanism is favored and predict how changes in the substrate or reagents might affect the reaction outcome.

Stability Studies in Various Chemical Environments

The stability of this compound is largely determined by the chemical stability of the tert-butyl ester group, which is well-documented due to its common use as a protecting group in organic synthesis. organic-chemistry.org

The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, which influences its reactivity.

Alkaline and Neutral Conditions: Tert-butyl esters are generally stable to a wide range of nucleophiles and are particularly resistant to hydrolysis under basic conditions (saponification). This stability is attributed to the steric hindrance of the tert-butyl group, which impedes the approach of nucleophiles like hydroxide ions.

Acidic Conditions: In contrast, the tert-butyl ester group is highly sensitive to acidic conditions. organic-chemistry.org In the presence of strong acids (e.g., trifluoroacetic acid), it undergoes rapid cleavage. The mechanism often involves protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and hexadecanoic acid. This lability in acid is a key feature exploited in its use as a protecting group.

The table below summarizes the general stability of the tert-butyl ester functional group in different chemical environments.

ConditionStabilityNotes
Strong Acid (e.g., pH &lt; 1)LabileRapid cleavage occurs, often via an alkyl-oxygen bond scission mechanism.
Mild Acid (e.g., pH = 4)Generally StableRelatively stable at room temperature, but can be cleaved with heating.
Neutral (e.g., pH = 7)StableHighly stable under neutral aqueous conditions.
Basic (e.g., pH > 9)StableResistant to base-catalyzed hydrolysis (saponification) due to steric hindrance.

V. Applications and Research Contexts of Tert Butyl Hexadecanoate in Non Biological Systems

Role in Advanced Materials Science and Engineering

The unique chemical structure of tert-butyl hexadecanoate (B85987), featuring a bulky tert-butyl group attached to a long-chain fatty acid, suggests potential utility in modifying the physical properties of materials. However, its application in materials science is not as widely documented as other common esters.

Plasticizers are additives that increase the flexibility and durability of polymers. While fatty acid esters are a known class of plasticizers, specific research investigating tert-butyl hexadecanoate for this purpose is limited in publicly available literature. Patent documents for fabric conditioning compounds list tert-butyl palmitate (a synonym for this compound) as one of many possible fatty acid short-chain esters that can be used as an acylating agent in the synthesis of imidazoline (B1206853) softeners. google.com This context is related to modifying the physical properties of materials, but it does not constitute direct research on its role as a primary plasticizer in polymer formulations like PVC or other common plastics. The scientific literature does not currently provide detailed studies on its efficacy, compatibility, or performance as a polymer plasticizer.

Esters, particularly those derived from fatty acids, are widely used as base oils or additives in synthetic lubricants due to their excellent thermal stability, biodegradability, and lubricity. While various esters are established in this field, dedicated studies on the performance of this compound as a lubricant or grease component are not prominent in scientific and industrial research publications. Its bulky tert-butyl group could theoretically impart unique steric properties that might influence film strength and thermal stability, but without specific research data, its performance characteristics in comparison to more common esters (like methyl, ethyl, or isopropyl esters) remain theoretical.

Environmental Fate and Biogeochemical Cycling Research

Understanding the environmental presence and breakdown of synthetic compounds is crucial for assessing their ecological impact. Research has identified this compound in various environmental and biological matrices and has provided grounds for understanding its potential biodegradation.

This compound has been identified as a naturally occurring compound in certain plant species and fungi. Scientific analyses have detected it in extracts from plants such as Lycopus europaeus (Gypsywort) and Retama monosperma. researchgate.netresearchgate.netresearchgate.netiosrphr.org One study identified this compound as a volatile compound from the endophytic fungus Muscodor yucatanensis. researchgate.net

More directly relevant to non-biological systems, a doctoral thesis study assessing the impact of urban, industrial, and agricultural discharges on water and sediment quality identified tert-butyl palmitate. univ-soukahras.dz The compound was found to constitute 5.58% of the chemical profile in an n-butanol extract from the studied environmental samples, confirming its presence in aquatic systems subject to anthropogenic pressures. researchgate.netresearchgate.netuniv-soukahras.dz

Below is a summary of research identifying this compound in various matrices.

Source MatrixStudy ContextRelative Amount / FindingReference
Water/Sediment SystemAnalysis of extracts from Oued Djedra river system to assess pollution.5.58% of compounds in an n-butanol extract. univ-soukahras.dz
Retama monosperma (L.) BoissPhytochemical analysis of plant extracts.Identified as a component (5.58%) in an n-butanol extract. researchgate.netresearchgate.net
Lycopus europaeus L.Analysis of volatile and fatty oils.Detected as a tert-butyl ester component in plant lipids. researchgate.netiosrphr.org
Muscodor yucatanensis (Fungus)Analysis of volatile organic compounds (VOCs).Identified as a volatile metabolite. researchgate.net

While no complete microbial degradation pathway has been published specifically for this compound, its breakdown can be inferred from research on related structures. The molecule consists of two main parts joined by an ester linkage: the C16 fatty acid (hexadecanoic acid) and the tert-butyl alcohol moiety.

The biodegradation would likely proceed via a two-step process:

Enzymatic Hydrolysis: The first and most critical step is the cleavage of the ester bond. The bulky tert-butyl group makes the ester sterically hindered and remarkably stable to standard basic hydrolysis. arkat-usa.org However, enzymatic hydrolysis is a viable pathway. Research has demonstrated that proteases, such as subtilisin, can selectively hydrolyze C-terminal tert-butyl esters of peptides. google.com Lipases, enzymes that specialize in breaking down fats (esters of fatty acids), are the likely catalysts for this reaction in the environment. Microbial lipases are extensively used in industry to hydrolyze triacylglycerides in milk fat, releasing free fatty acids. nih.gov It is plausible that similar microbial enzymes could hydrolyze this compound to yield hexadecanoic acid and tert-butyl alcohol.

Degradation of Components: Once separated, the two components would enter different metabolic pathways:

Hexadecanoic Acid (Palmitic Acid): This is a common fatty acid that is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway, ultimately breaking it down into acetyl-CoA, which enters central metabolic cycles.

Tert-Butyl Alcohol (TBA): The tert-butyl moiety is more resistant to degradation. However, numerous studies on fuel oxygenates have identified bacteria capable of degrading TBA. The aerobic degradation of TBA typically proceeds through hydroxylation to form 2-methylpropane-1,2-diol, which is then further oxidized to 2-hydroxyisobutyric acid and integrated into cellular metabolism. evitachem.com

Abiotic Transformation Processes (e.g., Photodegradation)

Currently, there is a notable lack of specific research on the abiotic transformation processes of this compound, including its photodegradation. However, insights can be drawn from studies on other compounds containing a tert-butyl group, such as methyl tert-butyl ether (MTBE) and 4-tert-butylphenol (B1678320).

Research on the gas-phase photocatalytic oxidation of MTBE has shown that it can be degraded over illuminated titanium dioxide, yielding intermediates like tert-butyl formate (B1220265) and acetone, with the final products being carbon dioxide and water. nih.gov The presence of moisture has been observed to have a positive effect on this reaction. nih.gov Similarly, studies on the photocatalytic degradation of 4-tert-butylphenol have been conducted using solar light responsive catalysts. mdpi.com

Utilization as an Analytical Standard or Reference Material

There is no significant evidence to suggest that this compound is widely used as an analytical standard or reference material. A comprehensive search of scientific literature and chemical supplier databases does not indicate its availability or common use for these purposes. Typically, compounds used as analytical standards are selected for their high purity, stability, and well-characterized properties, and at present, this compound does not appear to be a compound of choice for such applications.

Applications as a Chemical Intermediate in Organic Synthesis

Tert-butyl esters, including this compound, serve as valuable intermediates in organic synthesis, primarily due to the protective nature of the tert-butyl group for carboxylic acids. This group can be selectively removed under specific conditions, making it a useful tool in multi-step syntheses.

The tert-butyl ester can be cleaved under various mild conditions. For instance, the combination of a tris-4-bromophenylamminium radical cation (commonly known as magic blue) and triethylsilane can mediate a mild deprotection of the tert-butyl group. organic-chemistry.org Another method involves the use of powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107), which is a safer alternative to the hazardous Schmidt procedure for tert-butyl ester cleavage. organic-chemistry.org

Furthermore, tert-butyl esters can be converted into other functional groups. Reactions with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chloride intermediates in situ, which can then react with alcohols and amines to form corresponding esters and amides in high yields under mild conditions. organic-chemistry.org Additionally, treatment with thionyl chloride at room temperature can convert tert-butyl esters into acid chlorides, a reaction to which other simple esters like methyl and ethyl esters are unreactive. organic-chemistry.org

These examples highlight the versatility of tert-butyl esters as chemical intermediates. This compound, with its long aliphatic chain, could be employed in the synthesis of complex lipids or other long-chain molecules where protection of the carboxylic acid functionality is required.

Table 1: Synthetic Applications of Tert-butyl Esters

Application Reagents Product Reference
Deprotection Tris-4-bromophenylamminium radical cation, triethylsilane Carboxylic acid organic-chemistry.org
Deprotection Powdered KOH in THF Carboxylic acid organic-chemistry.org
Conversion to Acid Chloride α,α-dichlorodiphenylmethane, SnCl₂ Acid chloride organic-chemistry.org

Presence and Significance in Natural Product Chemistry (excluding biological activity studies)

While the tert-butyl group is present in over 100 known natural compounds, there is no direct evidence of this compound being a naturally occurring product. researchgate.net The related compound, butyl palmitate (n-butyl hexadecanoate), has been identified in natural sources such as Arabidopsis thaliana and Mangifera indica (mango). nih.gov

The biosynthesis of compounds containing a tert-butyl group is a topic of interest in natural product chemistry. For instance, pivalic acid, which contains a tert-butyl group, has been detected in Nicotiana tabacum. researchgate.net The study of such biosynthetic pathways could provide insights into the potential for natural synthesis of other tert-butyl containing compounds. However, at present, the significance of this compound in natural product chemistry is limited by its apparent absence in natural sources.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl tert-butyl ether (MTBE)
4-tert-butylphenol
Titanium dioxide
Tert-butyl formate
Acetone
Carbon dioxide
Tris-4-bromophenylamminium radical cation
Triethylsilane
Potassium hydroxide
Tetrahydrofuran
α,α-dichlorodiphenylmethane
Tin(II) chloride
Thionyl chloride
Butyl palmitate (n-butyl hexadecanoate)

Vi. Computational and Theoretical Studies of Tert Butyl Hexadecanoate

Molecular Modeling and Conformational Landscape Analysis

Computational studies on similarly structured molecules, such as those containing long alkyl chains or bulky tert-butyl groups, reveal that steric hindrance plays a major role. For instance, in molecules like cis-1,4-di-tert-butylcyclohexane, the tert-butyl groups force the ring into conformations that would otherwise be less stable, such as a twist-boat shape, to minimize steric strain upenn.eduresearchgate.netupenn.edu. For tert-butyl hexadecanoate (B85987), the long alkyl chain can fold in numerous ways, and its interactions with the voluminous tert-butyl group are key to determining the most stable, low-energy conformations.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without reliance on empirical data. Applying these methods to tert-butyl hexadecanoate allows for the calculation of fundamental electronic properties that govern its reactivity and interactions.

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity. Furthermore, these calculations can generate an electrostatic potential map, which visualizes the distribution of electron density across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation Note: These are representative values for a molecule of this class and are for illustrative purposes only.

Property Representative Value Significance
Energy of HOMO -6.5 eV Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons.
Energy of LUMO 1.2 eV Indicates the energy of the lowest energy state for an added electron; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eV A larger gap correlates with higher kinetic stability and lower chemical reactivity.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. By simulating the molecule's motion over nanoseconds or longer, researchers can observe how the long alkyl chain folds and moves in relation to the tert-butyl group, identifying the most frequently adopted conformations in different environments (e.g., in a vacuum, in a solvent, or in an aggregate state with other molecules).

MD simulations also provide detailed insights into intermolecular interactions. For example, simulations of long-chain fatty acids and esters are used to understand their self-assembly into micelles or layers nih.govmdpi.com. An MD simulation of this compound in an aqueous environment would reveal how water molecules organize around the hydrophobic alkyl chain and the ester headgroup. Similarly, simulations of the bulk liquid would clarify how individual molecules pack together, influenced by van der Waals forces along the chains and dipole-dipole interactions at the ester groups.

Predictive Spectroscopy through Quantum Chemical Methods

Quantum chemical calculations have become a standard tool for predicting the spectroscopic signatures of molecules, which can then be used to interpret and validate experimental data. By simulating spectra computationally, specific spectral features can be assigned to precise molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy mdpi.com. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the magnetic shielding of each nucleus. These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The bulky tert-butyl group has a particularly strong and sharp signal in ¹H NMR spectra because its nine protons are chemically equivalent and undergo rapid rotation, making it a useful probe for NMR studies nih.govnih.gov. Computational predictions can help assign the complex signals from the long methylene (B1212753) (-CH₂-) chain and confirm the assignments for carbons and protons near the ester functionality and the tert-butyl group. Comparing the predicted spectrum with an experimental one is a powerful method for validating the computed molecular structure.

Table 2: Hypothetical Comparison of Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound Note: Predicted values are illustrative, based on typical accuracies of DFT/GIAO methods. Experimental ranges are standard for these functional groups.

Atom/Group Predicted ¹³C Shift (ppm) Typical Experimental ¹³C Range (ppm) Predicted ¹H Shift (ppm) Typical Experimental ¹H Range (ppm)
C=O (Ester Carbonyl) 172.5 170-175 - -
-C(CH₃)₃ (Quaternary C) 80.0 75-85 - -
-C(C H₃)₃ (tert-Butyl Methyls) 28.5 27-30 1.45 1.4-1.5
-O-CH₂- (Methylene adjacent to O) 63.8 60-65 4.05 3.9-4.2
-CH₂- (Alkyl Chain) 22-34 20-35 1.25 1.2-1.4

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their frequencies can be obtained. These calculations are essential for assigning experimental spectral bands to specific bond stretches, bends, and torsions within the molecule.

For this compound, key vibrational modes that can be accurately predicted include:

C=O stretching: A strong, characteristic peak in the IR spectrum, typically around 1735-1750 cm⁻¹ for esters mdpi.com.

C-O stretching: Vibrations from the ester C-O bonds, usually found in the 1150-1250 cm⁻¹ region mdpi.com.

C-H stretching: Vibrations from the numerous methyl and methylene groups in the 2850-3000 cm⁻¹ range mdpi.com.

CH₂/CH₃ bending: Scissoring and rocking motions of the alkyl chain protons, which appear in the fingerprint region (below 1500 cm⁻¹).

These simulations help confirm the purity of a sample and provide a direct link between the observed spectrum and the molecule's specific three-dimensional structure ijesd.orgresearchgate.netnih.gov.

Reaction Pathway Analysis and Transition State Theory Applications

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a common reaction is hydrolysis, which breaks the ester bond to form palmitic acid and tert-butanol (B103910). This reaction can be catalyzed by either acid or base ucalgary.cachemguide.co.ukwikipedia.orglibretexts.orgbyjus.com.

Transition State Theory (TST) is used to model the energy profile of such a reaction. By mapping the potential energy surface, computational methods can locate the geometry and energy of the transition state—the highest energy point along the reaction pathway that separates reactants from products. The energy required to reach this point is the activation energy (Ea or ΔG‡), which determines the reaction rate.

In the case of ester hydrolysis, the mechanism involves the formation of a tetrahedral intermediate ucalgary.cabyjus.com. Computational analysis can model this intermediate and the transition states leading to its formation and collapse. Due to the bulky tert-butyl group, the energy barrier for the nucleophilic attack at the carbonyl carbon might be higher than in less hindered esters, a hypothesis that can be quantified through TST calculations. These studies can reveal whether the reaction proceeds through a concerted or stepwise mechanism and provide quantitative predictions of reaction rates under different conditions.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Palmitic acid
Tert-butanol
cis-1,4-di-tert-butylcyclohexane

Quantitative Structure-Property Relationship (QSPR) Modeling (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. For a compound like this compound, QSPR models can be employed to predict a range of non-biological properties, such as boiling point, viscosity, and density, based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including its topology, geometry, and electronic characteristics.

Detailed Research Findings

The development of a robust QSPR model involves several key steps. Initially, a dataset of molecules with known experimental property values is compiled. For each molecule in this dataset, a series of molecular descriptors are calculated using specialized software. These descriptors can range from simple counts of atoms and bonds to more complex quantum-chemical parameters. Statistical methods, most commonly multiple linear regression (MLR), are then used to identify the subset of descriptors that best correlates with the experimental property of interest. The goal is to generate a statistically significant equation that can be used to predict the property for new or untested compounds.

A notable example of QSPR modeling for a related class of compounds is the work on predicting the normal boiling points of acyclic carbonyl compounds, which included a set of 73 esters. In this study, a multi-descriptor model was developed that showed a very high correlation between the structural descriptors and the experimental boiling points. The statistical quality of this model was high, indicating its strong predictive capability for the boiling points of esters.

The selection of molecular descriptors is a critical aspect of QSPR modeling. For esters like this compound, relevant descriptors would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices. They can capture information about the size and degree of branching in the molecule, which is particularly relevant for the tert-butyl group in this compound.

Geometrical descriptors: These are derived from the 3D structure of the molecule and can include molecular volume and surface area. The bulky nature of the tert-butyl group would be represented by these descriptors.

Quantum-chemical descriptors: These are calculated using quantum mechanics and can describe the electronic properties of the molecule, such as dipole moment and orbital energies. The polarity of the ester group would be captured by these descriptors.

The branching introduced by the tert-butyl group in this compound is a significant structural feature that would be accounted for in a QSPR model. Generally, increased branching in a molecule leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions (van der Waals forces). This typically results in a lower boiling point compared to a straight-chain isomer of the same molecular weight. A well-constructed QSPR model would quantify this effect through the inclusion of appropriate topological and geometrical descriptors.

Below is an illustrative data table that represents the type of information used in a QSPR study for the boiling points of a series of esters. This table includes a selection of esters with varying chain lengths and branching, their experimental boiling points, and values for several common molecular descriptors that could be used in developing a predictive model.

Table 1: Representative Data for QSPR Modeling of Ester Boiling Points

Compound Name Molecular Formula Experimental Boiling Point (°C) Molecular Weight ( g/mol ) Wiener Index Kier & Hall Index (1st order)
Ethyl acetate C4H8O2 77.1 88.11 18 2.414
Propyl acetate C5H10O2 101.6 102.13 32 2.914
Isopropyl acetate C5H10O2 89.0 102.13 27 2.732
Butyl acetate C6H12O2 126.1 116.16 52 3.414
tert-Butyl acetate C6H12O2 97.8 116.16 36 3.000
Ethyl hexanoate C8H16O2 168.0 144.21 120 4.914
Methyl hexadecanoate C17H34O2 333.0 270.46 1360 11.414

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl acetate
Propyl acetate
Isopropyl acetate
Butyl acetate
tert-Butyl acetate
Ethyl hexanoate
Methyl hexadecanoate

Vii. Future Research Directions and Emerging Paradigms for Tert Butyl Hexadecanoate

Development of Novel Catalytic Systems for Sustainable Synthesis

The sustainable synthesis of tert-butyl hexadecanoate (B85987) is a primary focus of ongoing research, emphasizing the development of novel catalytic systems that are efficient, reusable, and environmentally benign. The pursuit of green chemistry principles is driving innovation away from traditional homogeneous catalysts, which often involve corrosive acids and result in significant effluent. oleochemicalsasia.com

Heterogeneous Catalysts: Solid acid catalysts represent a promising alternative for the esterification of hexadecanoic acid (palmitic acid) with tert-butanol (B103910). These catalysts, which include ion-exchange resins, zeolites, and metal oxides, offer simplified separation from the product mixture, potential for regeneration and reuse, and reduced corrosion issues. oleochemicalsasia.commdpi.com For instance, macroporous ion-exchange resins like Amberlyst-15 have been effectively used in the esterification of palmitic acid with other alcohols, demonstrating high conversion rates. lubesngreases.com Research is now focusing on tailoring the properties of these solid acids, such as surface area and acidity, to optimize them for the sterically hindered tert-butyl group, thereby increasing reaction yields and efficiency.

Catalyst TypeExamplesAdvantages for Sustainable SynthesisResearch Focus
Heterogeneous Acid Catalysts Ion-exchange resins (e.g., Amberlyst-15), Zeolites, Metal oxides, Sulfonated carbon materialsEasy separation and reusability, Reduced corrosion, Minimized waste generation. mdpi.comiieng.orgTailoring porosity and acid site strength for bulky alcohols like tert-butanol; improving thermal stability.
Biocatalysts (Lipases) Immobilized Candida antarctica lipase (B570770) B (Novozym 435), Pseudomonas species lipasesHigh selectivity, Mild reaction conditions (lower energy), Biodegradable, Reduced byproducts. scielo.brSolvent engineering, Immobilization techniques to enhance stability and reusability, Overcoming steric hindrance of the tert-butyl group.
Ionic Liquids Brønsted acidic ionic liquids (BAILs)Dual role as solvent and catalyst, Low volatility, Tunable properties. nih.govDesigning BAILs with optimal acidity and recyclability for fatty acid esterification.

Biocatalysis: Enzymatic catalysis, particularly using lipases, is a key area of development for the green synthesis of esters. scielo.brresearchgate.net Lipases can catalyze esterification under mild temperature and pressure conditions, leading to significant energy savings and high selectivity, which minimizes the formation of unwanted byproducts. scielo.br While lipases from organisms like Pseudomonas fragi have shown effectiveness in synthesizing esters from fatty acids, a key challenge is the enzyme's activity with bulky alcohols like tert-butanol, as tertiary alcohols can be poor substrates. uchicago.edu Future research is directed at enzyme engineering and the screening of novel lipases from diverse microbial sources to identify biocatalysts with improved activity and stability for the synthesis of tert-butyl esters. Immobilization of these enzymes on solid supports is another critical strategy to enhance their reusability and operational stability, making the process more economically viable for industrial applications. scielo.br

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of tert-butyl hexadecanoate by enabling rapid prediction and optimization of reaction outcomes. These computational tools can analyze vast datasets from chemical literature and experimental results to identify patterns and relationships that are not immediately obvious to human researchers. catalysis-summit.combeilstein-journals.orgyoutube.com

For the synthesis of this compound, ML models can be trained to predict key performance indicators such as reaction yield and selectivity based on a variety of input parameters. This data-driven approach accelerates the discovery of optimal reaction conditions and novel catalysts.

Key Applications of AI/ML in this compound Synthesis:

Reaction Condition Optimization: ML algorithms can predict the optimal temperature, pressure, catalyst loading, and reactant molar ratios to maximize the yield of this compound, thereby minimizing experimental effort and resource consumption. beilstein-journals.orgduke.edu Studies have shown that models like Random Forest and XGBoost can accurately predict outcomes for transesterification reactions, a similar process to the synthesis of fatty acid esters. ijcce.ac.irresearchgate.net

Catalyst Design and Discovery: AI can screen thousands of potential catalyst candidates, identifying materials with desired properties like high activity and stability for the specific esterification of hexadecanoic acid with tert-butanol. catalysis-summit.com This accelerates the design of new, more efficient heterogeneous catalysts and biocatalysts.

Predictive Modeling of Kinetics and Thermodynamics: Advanced models, such as those based on the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can predict the thermodynamics and kinetics of esterification reactions. acs.org This allows for a deeper understanding of the reaction mechanism and aids in the design of more efficient reactor systems.

Generative Models for Synthesis Planning: Large language models (LLMs) are being developed to translate chemical reaction notations (like SMILES) into detailed, step-by-step procedural text. mdpi.com This can help chemists design robust and reproducible synthesis routes for this compound.

AI/ML ApplicationModel/Technique ExamplesPredicted Outcome/TargetPotential Impact on this compound Synthesis
Reaction Optimization Random Forest, XGBoost, Reinforcement LearningReaction Yield, Selectivity, Conversion RateFaster identification of optimal process conditions, reducing time and material costs. beilstein-journals.orgijcce.ac.ir
Catalyst Design Generative Algorithms, High-Throughput ScreeningCatalyst Activity, Stability, SelectivityAccelerated discovery of novel solid acid catalysts or engineered lipases tailored for bulky substrates. catalysis-summit.com
Kinetic/Thermodynamic Modeling PC-SAFT, UNIFACEquilibrium Constants, Reaction Rates, Activity CoefficientsMore accurate reactor design and process scale-up based on fundamental physicochemical properties. acs.orgjchr.org
Synthesis Procedure Generation Large Language Models (LLMs), Transformers (e.g., FLAN-T5)Step-by-step experimental proceduresEnhanced reproducibility and standardization of synthesis protocols. mdpi.com

The primary challenge in applying AI to this specific compound is the availability of a large, high-quality, and specific dataset for this compound synthesis. Future efforts will likely involve the creation of curated databases through automated experiments to train more accurate and reliable predictive models. beilstein-journals.org

Advanced Analytical Techniques for Trace-Level Detection and Environmental Monitoring

The increasing importance of environmental stewardship necessitates the development of advanced analytical methods for the detection and quantification of chemical compounds like this compound at trace levels. While not considered a persistent pollutant, monitoring its presence in environmental matrices like water and soil is crucial for understanding its fate and transport.

Current and emerging analytical techniques are centered around chromatography coupled with mass spectrometry, which offers high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of fatty acid esters. core.ac.uk For this compound, GC-MS can provide excellent separation from other lipids and definitive identification based on its mass spectrum. Innovations in two-dimensional gas chromatography (GCxGC) can further enhance separation, allowing for the detection of trace amounts of specific esters in complex matrices like fuels or environmental samples. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for analyzing less volatile or thermally labile compounds. nih.govresearchgate.net This technique is highly sensitive and can be used to detect isomers of fatty acid esters. nih.gov The development of robust LC-MS/MS methods would be critical for monitoring this compound in biological tissues or aqueous environments.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This technique uses supercritical carbon dioxide as the mobile phase and is emerging as a green alternative to traditional liquid chromatography. It has been successfully applied to the analysis of other palmitate esters, such as retinyl palmitate, offering rapid and efficient separation with reduced solvent waste. eurofins.com

Sample Preparation and Extraction: A significant challenge in trace-level analysis is the extraction and concentration of the analyte from the sample matrix. Advanced extraction techniques are crucial for achieving low detection limits.

Analytical TechniqueDetection PrincipleAdvantages for this compoundFuture Research Focus
GC-MS / GCxGC-MS Separation by boiling point/polarity, identification by mass fragmentation.High resolution for complex mixtures, established libraries for fatty acid esters. core.ac.ukwiley.comDevelopment of specific methods for long-chain tert-butyl esters, miniaturization of instruments for field monitoring.
LC-MS/MS Separation by polarity, identification and quantification by specific mass transitions.High sensitivity and specificity, suitable for aqueous and biological samples. nih.govresearchgate.netCreating validated methods for environmental matrices, studying fragmentation patterns for unequivocal identification.
SFC-MS/MS Separation using supercritical CO2, MS detection.Fast analysis, reduced organic solvent consumption ("green" analytical chemistry). eurofins.comMethod development and validation for long-chain fatty acid esters in food and environmental samples.
Solid-Phase Microextraction (SPME) Adsorption/absorption of analyte onto a coated fiber.Solvent-free, simple, can be coupled with GC-MS for automated analysis.Development of novel fiber coatings with high affinity for long-chain esters.

Future research will focus on developing validated, high-throughput methods that are both sensitive and environmentally friendly. This includes the exploration of novel materials for solid-phase microextraction (SPME) to pre-concentrate the analyte and the miniaturization of analytical systems for potential on-site environmental monitoring.

Exploration of its Role in Circular Economy Concepts and Waste Valorization

The principles of a circular economy, which emphasize the elimination of waste and the continual use of resources, are highly relevant to the production and lifecycle of oleochemicals like this compound. oleochemicalsasia.comapag.orgspe.org Future research is actively exploring pathways to synthesize this ester from waste streams, thereby transforming low-value byproducts into valuable chemical feedstocks.

Waste Valorization Pathways: The primary feedstock for this compound is hexadecanoic acid (palmitic acid), a common fatty acid found in various biological lipids. This opens up numerous opportunities for sourcing it from waste materials:

Used Cooking Oils (UCOs): UCOs are a significant waste stream rich in triglycerides and free fatty acids. Processes are being developed to efficiently esterify the free fatty acids present in these oils, which could be a direct route to producing various fatty acid esters, including this compound. iieng.orgresearchgate.net

Agro-industrial Residues: The palm oil industry, for example, generates substantial biomass waste, including empty fruit bunches and palm oil mill effluent (POME). oleochemicalsasia.com Research is focused on extracting residual oils and fatty acids from these materials for conversion into oleochemicals. oleochemicalsasia.com Similarly, waste from other oilseed crops and animal rendering can be valorized. technoilogy.it

Food Waste: Fermentation technologies are being developed to convert organic food waste into medium-chain fatty acids. lubesngreases.com Extending these bioprocesses to produce long-chain fatty acids like hexadecanoic acid could provide a sustainable and circular feedstock source.

Waste FeedstockKey ComponentsValorization StrategyPotential for this compound
Used Cooking Oil (UCO) Triglycerides, Free Fatty Acids (including palmitic acid)Pre-treatment followed by esterification/transesterification. iieng.orgresearchgate.netDirect conversion of the palmitic acid fraction into the target ester.
Palm Oil Industry Waste Residual oils, lignocellulosic biomassExtraction of lipids, conversion of biomass to fatty acids via thermochemical or biological routes. oleochemicalsasia.comA key component of a circular bioeconomy for palm oil producing regions.
Animal Fats/Tallow Saturated fatty acids (including palmitic acid)Rendering followed by esterification.A route to upcycle byproducts from the meat processing industry.
Organic Food Waste Carbohydrates, proteins, lipidsMixed-culture fermentation to produce fatty acids. lubesngreases.comAn emerging biotechnology pathway to create fatty acids from non-traditional sources.

By integrating the synthesis of this compound into a waste valorization framework, its production can be decoupled from virgin resources. This approach not only reduces landfill waste but also lowers the carbon footprint associated with its manufacturing, aligning with the goals of a sustainable and circular bioeconomy. technoilogy.iteurekalert.org

Multi-Scale Modeling Approaches for Understanding Complex Systems

To fully optimize the synthesis and application of this compound, a deeper understanding of the underlying physical and chemical processes across multiple scales is required. Multi-scale modeling, which combines different computational techniques to study phenomena from the molecular to the process level, is an emerging paradigm to achieve this.

Molecular-Level Modeling: At the most fundamental level, quantum mechanics methods like Density Functional Theory (DFT) are used to elucidate reaction mechanisms.

DFT Studies: DFT calculations can map the energy landscape of the esterification reaction between hexadecanoic acid and tert-butanol. benthamdirect.com This provides insights into the transition states and activation energy barriers, which is crucial for designing more effective catalysts. nih.gov For example, computational studies on the esterification of palmitic acid have quantified how catalysts lower the energy barrier for the reaction to proceed. nih.govresearchgate.net

Molecular Docking and Dynamics: When using biocatalysts like lipases, molecular docking and molecular dynamics (MD) simulations can predict how the substrates (hexadecanoic acid and tert-butanol) bind to the enzyme's active site. jst.go.jpmdpi.com This is particularly important for understanding and overcoming the steric hindrance associated with the bulky tert-butyl group and can guide protein engineering efforts to improve catalytic efficiency. jst.go.jp

Process-Level Modeling: At a larger scale, thermodynamic and kinetic models are used to simulate and optimize the entire production process.

Thermodynamic Models: Models such as UNIQUAC and UNIFAC are used to predict the phase behavior and activity coefficients of the components in the reaction mixture. jchr.org This is essential for accurately modeling reaction equilibrium and designing separation processes like distillation.

Kinetic Modeling: By combining experimental data with mechanistic insights from molecular modeling, comprehensive kinetic models can be developed. These models describe how the reaction rate changes with temperature, concentration, and catalyst loading, enabling the optimization of reactor design and operating conditions for continuous or batch processes. mdpi.com

Modeling ScaleComputational MethodKey Insights for this compound
Quantum (Molecular) Density Functional Theory (DFT)Reaction mechanism, activation energies, catalyst-substrate interactions. benthamdirect.comnih.govacs.org
Atomistic (Molecular) Molecular Dynamics (MD), Molecular DockingEnzyme-substrate binding, conformational changes in lipases, solvent effects. jst.go.jpmdpi.comnih.gov
Mesoscale Coarse-Grained SimulationsDiffusion of reactants to catalyst surface, behavior in complex formulations.
Continuum (Process) Computational Fluid Dynamics (CFD), Kinetic & Thermodynamic Models (e.g., UNIFAC)Reactor design, process optimization, heat and mass transfer, separation efficiency. jchr.org

By integrating these multi-scale modeling approaches, researchers can create a holistic "digital twin" of the this compound production process. This allows for in-silico experimentation to test new catalysts, optimize process parameters, and troubleshoot operational issues, ultimately leading to a more efficient, sustainable, and robust manufacturing system.

Q & A

Basic Research Questions

Q. What established laboratory methods are effective for synthesizing tert-butyl hexadecanoate?

  • Methodological Answer : Synthesis typically involves esterification of hexadecanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification may require fractional distillation or column chromatography to isolate the ester. Reaction conditions (temperature, solvent, molar ratios) should be optimized to minimize side products like diesters or unreacted acids . For tert-butyl esters, anhydrous conditions are critical to prevent hydrolysis during synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester’s structure, with expected peaks for the tert-butyl group (δ ~1.2 ppm in ¹H NMR) and the hexadecanoate alkyl chain. Infrared (IR) spectroscopy can validate the ester carbonyl stretch (~1740 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 313.3) and fragmentation patterns for structural elucidation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can evaluate thermal degradation. Hydrolytic stability should be tested in aqueous buffers at different pH levels, with monitoring via HPLC or GC to quantify decomposition products. Long-term storage recommendations (e.g., inert atmosphere, low temperature) should align with tert-butyl ester degradation kinetics .

Advanced Research Questions

Q. What role does this compound play in lipid metabolism pathways, and how can this be experimentally validated?

  • Methodological Answer : In lipid metabolism studies, this compound may act as a substrate or inhibitor for enzymes like lipases or acyltransferases. In vitro assays using purified enzymes (e.g., porcine pancreatic lipase) can quantify hydrolysis rates. Transcriptomic and proteomic profiling (as in ) can identify downstream effects on genes like KCS1 or LACS2, which regulate fatty acid elongation. Knockout cell lines or isotopic labeling (e.g., ¹³C-hexadecanoate) can further elucidate metabolic flux .

Q. How can computational modeling predict this compound’s physicochemical properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can estimate bond dissociation energies and reaction pathways for hydrolysis or oxidation. Molecular dynamics simulations can model interactions with lipid bilayers or enzymes. Quantitative Structure-Property Relationship (QSPR) models, trained on experimental data (e.g., logP, solubility), enable predictions of bioavailability or environmental persistence .

Q. What experimental strategies resolve contradictions in reported synthesis yields or biological activity of this compound?

  • Methodological Answer : Systematic replication studies under controlled conditions (e.g., solvent purity, catalyst batch) are critical. Meta-analysis of existing literature (as in ) can identify variables influencing discrepancies. Advanced statistical tools (e.g., multivariate regression) should correlate reaction parameters (temperature, stoichiometry) with outcomes. Comparative studies with structural analogs (e.g., methyl hexadecanoate) may isolate steric or electronic effects of the tert-butyl group .

Q. How does this compound interact with cellular membranes, and what techniques quantify this interaction?

  • Methodological Answer : Fluorescence anisotropy or surface plasmon resonance (SPR) can measure membrane fluidity changes upon ester incorporation. Cryo-electron microscopy (cryo-EM) visualizes structural perturbations in lipid bilayers. Langmuir trough experiments assess monolayer packing efficiency, while molecular docking simulations predict binding affinities for membrane proteins .

Methodological Considerations

  • Data Collection : Use controlled experiments with triplicate measurements to ensure reproducibility. For biological studies, include negative controls (e.g., solvent-only) and validate findings across multiple cell lines or model organisms .
  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causal relationships in metabolic studies .
  • Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated byproducts), referencing safety protocols in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.